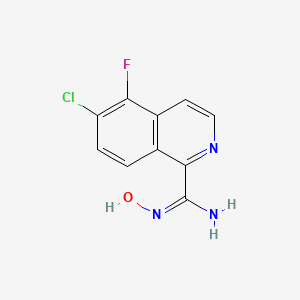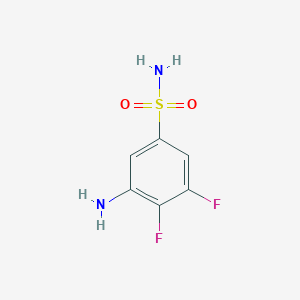
1-(But-3-en-1-yl)cyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-3-en-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H16O It is a cyclopentane derivative with an aldehyde functional group and a butenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(But-3-en-1-yl)cyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with but-3-en-1-ylmagnesium bromide (Grignard reagent) followed by oxidation to form the aldehyde group. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(But-3-en-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butenyl group can undergo electrophilic addition reactions, such as hydrohalogenation or hydration, to form different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrohalogenation using hydrogen halides (e.g., HBr) or hydration using water in the presence of an acid catalyst.
Major Products Formed:
Oxidation: 1-(But-3-en-1-yl)cyclopentane-1-carboxylic acid.
Reduction: 1-(But-3-en-1-yl)cyclopentane-1-methanol.
Substitution: Various substituted cyclopentane derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(But-3-en-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways due to its reactive aldehyde group.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials, including fragrances and flavorings.
Mécanisme D'action
The mechanism of action of 1-(But-3-en-1-yl)cyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in biochemical assays and drug development to study enzyme inhibition and protein modification.
Comparaison Avec Des Composés Similaires
1-(3-methylbut-1-en-2-yl)cyclopentane-1-carbaldehyde: Similar structure but with a methyl group on the butenyl chain.
Cyclopentanecarboxaldehyde: Lacks the butenyl substituent, making it less reactive in certain types of chemical reactions.
Uniqueness: 1-(But-3-en-1-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both an aldehyde group and a butenyl substituent. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1-but-3-enylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-2-3-6-10(9-11)7-4-5-8-10/h2,9H,1,3-8H2 |
Clé InChI |
VNVCVXLJGTYICW-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC1(CCCC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B13191843.png)
![2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13191857.png)
![3-Methyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13191859.png)
![Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13191865.png)
![Ethyl 8-carbamoyl-2-(propan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13191876.png)
![8,8-Dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B13191879.png)




![2-{1-Azabicyclo[3.3.1]nonan-5-yl}ethan-1-amine](/img/structure/B13191911.png)



